2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide
Description
The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide (hereafter referred to as the target compound) is a triazole-thioacetamide derivative with demonstrated anti-exudative activity. Its synthesis involves the reaction of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with substituted chloroacetamides under basic conditions (ethanol/KOH), followed by recrystallization . The compound features a 4-amino-1,2,4-triazole core substituted with a furan-2-yl group and a sulfanyl-acetamide moiety linked to a 4-bromophenyl ring. This structural configuration contributes to its pharmacological profile, particularly in inhibiting inflammation in rat models of formalin-induced edema at a dose of 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
Properties
Molecular Formula |
C14H12BrN5O2S |
|---|---|
Molecular Weight |
394.25 g/mol |
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C14H12BrN5O2S/c15-9-3-5-10(6-4-9)17-12(21)8-23-14-19-18-13(20(14)16)11-2-1-7-22-11/h1-7H,8,16H2,(H,17,21) |
InChI Key |
RKKMLFNOJVISQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by reaction with an appropriate aldehyde or ketone.
Introduction of the Furan Ring: The furan ring is introduced through a reaction with furfural or a similar furan derivative.
Attachment of the Bromophenyl Group: The bromophenyl group is attached via a nucleophilic substitution reaction, often using 4-bromophenyl acetic acid or its derivatives.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often under reflux conditions with appropriate solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The bromophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Various substituted bromophenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The specific compound under discussion has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Studies have demonstrated that derivatives of triazole can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The triazole scaffold is also known for its anticancer properties. Investigations into the cytotoxic effects of this compound reveal that it may induce apoptosis in cancer cell lines. The presence of the furan ring enhances the compound's interaction with biological targets, potentially leading to improved therapeutic outcomes against cancers like breast and lung cancer .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it may act as an inhibitor of certain kinases, which are critical in cancer progression. This inhibition can disrupt signaling pathways that promote tumor growth, offering a novel approach to cancer treatment .
Fungicidal Properties
The compound's structure suggests potential fungicidal activity, particularly against plant pathogens. Preliminary studies indicate that it can inhibit fungal growth in crops, thereby protecting against diseases such as powdery mildew and rusts . This application is particularly relevant in sustainable agriculture practices where chemical fungicides are being phased out.
Plant Growth Regulation
There is emerging evidence that triazole derivatives can act as plant growth regulators. They may enhance resistance to environmental stressors and improve crop yield by modulating hormonal pathways within plants . This property could be harnessed to develop eco-friendly agricultural solutions.
Polymer Chemistry
In material science, the incorporation of triazole compounds into polymer matrices has been explored for enhancing material properties. The unique chemical structure can improve thermal stability and mechanical strength of polymers, making them suitable for advanced applications in coatings and composites .
Sensors Development
The electronic properties of triazole derivatives are being investigated for use in sensor technology. Their ability to form stable complexes with metal ions positions them as potential candidates for developing sensitive detection systems for environmental monitoring and biomedical applications .
Summary Table of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against bacterial infections |
| Anticancer drugs | Induces apoptosis in cancer cells | |
| Enzyme inhibitors | Disrupts cancer-related signaling | |
| Agricultural Science | Fungicides | Protects crops from fungal diseases |
| Plant growth regulators | Enhances crop yield and stress resistance | |
| Material Science | Polymer additives | Improves thermal stability and strength |
| Sensors | Sensitive detection systems |
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide involves its interaction with various molecular targets. These include enzymes involved in DNA replication and repair, as well as signaling proteins that regulate cell growth and apoptosis. The compound’s ability to form stable complexes with these targets underlies its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound is part of a broader class of 1,2,4-triazole derivatives. Key structural variations among analogs include substitutions on the triazole ring, acetamide group, and aryl substituents. Below is a comparative analysis:
Table 2: Pharmacological Profiles
Key Findings:
- Anti-Exudative Activity : The target compound’s derivatives show significant anti-exudative effects, with 8/21 outperforming diclofenac. The furan-2-yl and 4-bromophenyl groups likely synergize to inhibit inflammatory mediators .
- Anti-Inflammatory Activity : Pyridine-substituted analogs (e.g., ) exhibit higher potency than furan-containing derivatives, suggesting heteroaromatic rings influence target binding .
- Diverse Applications : Structural variations enable diverse applications, such as VUAA1’s role in insect olfaction studies, highlighting the triazole-thioacetamide scaffold’s versatility .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : The 4-bromophenyl group enhances anti-exudative activity compared to electron-donating groups (e.g., 4-methyl in ) due to improved receptor interaction .
- Heteroaromatic Rings : Furan-2-yl provides moderate activity, while pyridinyl substituents () increase potency, likely due to enhanced π-π stacking or hydrogen bonding .
- Amino vs. Alkyl Groups: The 4-amino group in the target compound improves solubility and hydrogen bonding compared to 4-ethyl (), which may reduce bioavailability .
Biological Activity
The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, a furan ring, and a sulfanyl group, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H16BrN5O2S |
| Molecular Weight | 396.29 g/mol |
| IUPAC Name | 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide |
| CAS Number | 905780-69-0 |
The biological activity of this compound can be attributed to its structural features:
- Triazole Ring : Known for its ability to interact with metal ions and enzyme active sites, potentially inhibiting enzyme activity.
- Furan Ring : Enhances binding affinity and specificity towards biological targets.
- Sulfanyl Group : May contribute to the compound's reactivity and interaction with various biological molecules.
Antimicrobial Activity
Research indicates that compounds containing triazole and furan moieties exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of furan displayed superior antibacterial activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL .
- The triazole derivatives were reported to show potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values as low as 0.125 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
Antifungal Activity
The compound's antifungal potential is also noteworthy:
- Research has shown that triazole derivatives possess antifungal properties significantly higher than conventional antifungal agents like ketoconazole. For example, one study reported MIC values ranging from 0.01 to 0.27 µmol/mL against various fungal strains .
Anticancer Activity
The anticancer properties of compounds similar to 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide have been investigated extensively:
- Cell Line Studies : Various studies have shown that triazole derivatives can inhibit cancer cell proliferation in vitro, with some compounds exhibiting IC50 values in the low micromolar range.
- Mechanistic Insights : The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation.
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of several triazole derivatives against clinical isolates of E. coli and Staphylococcus aureus, demonstrating that specific modifications in the structure significantly enhanced their activity .
- Antifungal Studies : Another investigation focused on the antifungal activity of a series of triazole-furan hybrids against Candida albicans, revealing that certain compounds exhibited potent inhibitory effects compared to standard treatments .
- Cytotoxicity Assessment : In vitro cytotoxicity assays on various cancer cell lines showed that certain derivatives led to significant reductions in cell viability, suggesting potential for development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
